2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride
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Description
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride, also known as THIQ, is a chemical compound that has been studied for its potential therapeutic properties. THIQ is a derivative of isoquinoline and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride and its derivatives involves complex reactions and methodologies that contribute to various fields of organic chemistry. For instance, studies by Awad et al. (2001) demonstrate the reactivity of similar tetrahydroisoquinoline compounds towards hydrazonoyl halides, leading to the formation of pyrrolo[2,1-a]isoquinoline derivatives. Such reactions are pivotal for creating compounds with potential biological activities, exemplifying the compound's utility in synthesizing novel chemical entities (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2001).
Antimicrobial and Antifungal Activities
Research on structurally related 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles indicates weak antimicrobial and antifungal properties. The studies by Surikova et al. (2015) show that these compounds, upon synthesis, exhibit activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests the potential of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride derivatives for further development into antimicrobial agents, although the specific compound's activities would need direct investigation (Surikova, Mikhailovskii, & Odegova, 2015).
Molecular Modeling and HIV-1 Inhibition
The synthesis of novel compounds bearing the tetrahydroisoquinoline moiety, such as the ones explored by Murugesan, Ganguly, and Maga (2010), for inhibiting HIV-1 reverse transcriptase highlights the therapeutic application areas of these chemicals. The modeling and synthesis efforts aim at discovering new drug candidates, indicating the broad potential of tetrahydroisoquinoline derivatives in medicinal chemistry and antiviral research (Murugesan, Ganguly, & Maga, 2010).
properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;/h1-3,13H,4-5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNGOBENRAFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride |
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